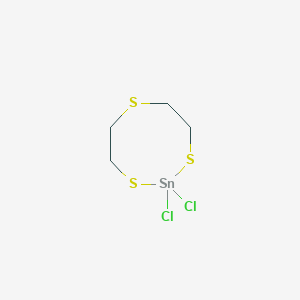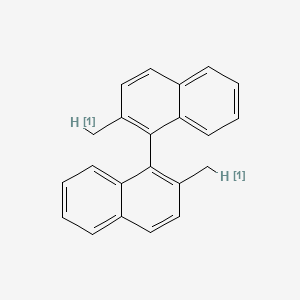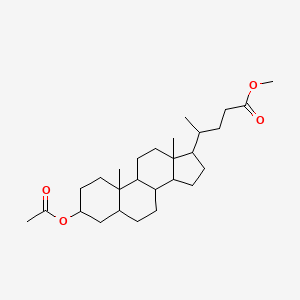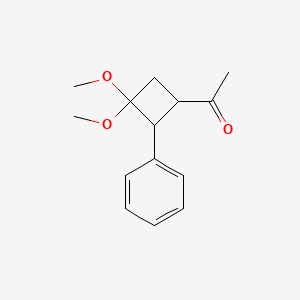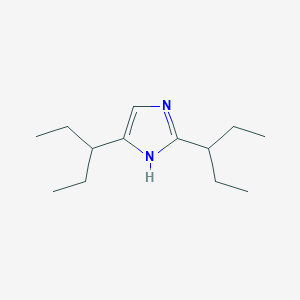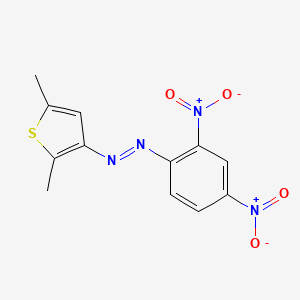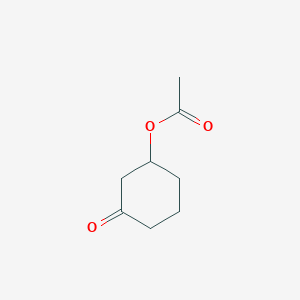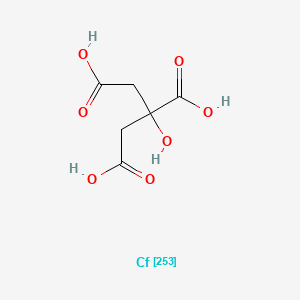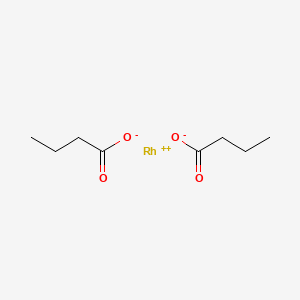
Dodecanoic acid, 4-methoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 4-methoxyphenyl ester typically involves the esterification of dodecanoic acid with 4-methoxyphenol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of solid acid catalysts in these reactors can also improve the efficiency and yield of the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 4-methoxyphenyl ester can undergo various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Hydrolysis: Dodecanoic acid and 4-methoxyphenol.
Reduction: 4-methoxyphenylmethanol and dodecanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 4-methoxyphenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an antifungal and antibacterial agent.
Industry: It is used in the production of fragrances and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism by which dodecanoic acid, 4-methoxyphenyl ester exerts its effects is primarily through its interaction with microbial cell membranes. The ester disrupts the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death. This mechanism is similar to that of other fatty acid esters, which are known to have antimicrobial properties .
Comparación Con Compuestos Similares
Similar Compounds
Lauric acid (Dodecanoic acid): A saturated fatty acid with antimicrobial properties.
4-Methoxyphenol: An aromatic compound with antioxidant properties.
Dodecanoic acid, phenylmethyl ester: Another ester of dodecanoic acid with similar applications.
Uniqueness
Dodecanoic acid, 4-methoxyphenyl ester is unique due to the presence of the 4-methoxyphenyl group, which enhances its antimicrobial activity compared to other dodecanoic acid esters. This makes it a valuable compound for research and industrial applications where antimicrobial properties are desired .
Propiedades
Número CAS |
55250-82-3 |
|---|---|
Fórmula molecular |
C19H30O3 |
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(4-methoxyphenyl) dodecanoate |
InChI |
InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-11-12-19(20)22-18-15-13-17(21-2)14-16-18/h13-16H,3-12H2,1-2H3 |
Clave InChI |
UOHXNBCEJNQXQQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


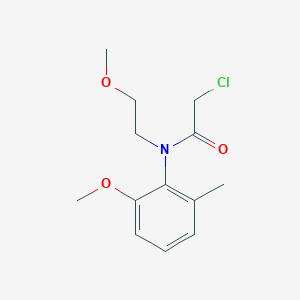
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)
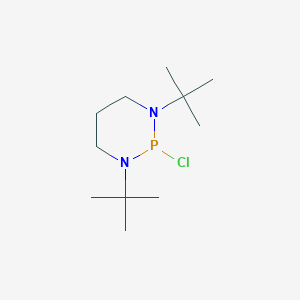
![N-(2-Chloroethyl)-N'-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14635569.png)
